molecular formula C19H20ClFN2O B1327362 3-Chloro-5-fluoro-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898762-24-8

3-Chloro-5-fluoro-2'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1327362
CAS No.: 898762-24-8
M. Wt: 346.8 g/mol
InChI Key: LNYGVIZHPIQJIP-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2'-(4-methylpiperazinomethyl) benzophenone (CAS Ref: 10-F205488) is a halogenated benzophenone derivative featuring a 4-methylpiperazinomethyl group at the 2'-position of the benzophenone scaffold. Benzophenones with piperazine or related heterocyclic moieties are often explored in medicinal chemistry for their pharmacokinetic tunability, particularly in solubility and receptor binding .

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O/c1-22-6-8-23(9-7-22)13-14-4-2-3-5-18(14)19(24)15-10-16(20)12-17(21)11-15/h2-5,10-12H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYGVIZHPIQJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643892
Record name (3-Chloro-5-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-24-8
Record name Methanone, (3-chloro-5-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoro-2’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-fluorobenzoyl chloride and 4-methylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The temperature is maintained at a specific range to ensure optimal reaction rates.

    Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. Reagents like sodium hydroxide or potassium carbonate are employed to neutralize the reaction mixture.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-5-fluoro-2’-(4-methylpiperazinomethyl) benzophenone involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield. Quality control measures are also in place to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the piperazinomethyl group enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs of the target compound include:

Compound ID (CAS/Ref) Substituents Heterocyclic Group Key Structural Differences
898763-30-9 3,5-Dichloro, 4'-position 4-Methylpiperazinomethyl Chlorine replaces fluorine at C5; substituent at 4' instead of 2'
898792-75-1 2,4-Dichloro, 4'-position 4-Methylpiperazinomethyl Halogen positions shifted (2,4 vs. 3,5); substituent at 4'
898763-08-1 3-Chloro-5-fluoro, 2'-position Pyrrolidinomethyl Pyrrolidine replaces piperazine; alters basicity and H-bonding capacity
Electronic and Steric Effects
  • Halogen Substitution : The 3-chloro-5-fluoro configuration in the target compound introduces a mixed electronic profile (Cl: electron-withdrawing inductive effect; F: moderate electronegativity). In contrast, 898763-30-9’s 3,5-dichloro substitution increases lipophilicity and may enhance membrane permeability but reduce solubility .
Substituent Positioning
  • The 2'-position of the piperazinomethyl group in the target compound may influence spatial interactions with biological targets compared to analogs with substituents at the 4'-position (e.g., 898763-30-9).

Lumping Strategy for Predictive Modeling

highlights the use of lumping strategies to group structurally similar compounds for predictive modeling.

Biological Activity

3-Chloro-5-fluoro-2'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898762-24-8) is a synthetic compound belonging to the benzophenone class, characterized by its unique molecular structure that includes chloro and fluoro substituents along with a piperazinomethyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C19H20ClFN2O
  • Molecular Weight : 346.83 g/mol
  • IUPAC Name : (3-chloro-5-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The piperazinomethyl group enhances binding affinity, allowing for modulation of various biological pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing signaling pathways critical for cellular communication.

Antimicrobial Activity

Research indicates that derivatives of benzophenone exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.

Organism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain types of cancer cells, potentially making it a candidate for further anti-cancer research.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that similar benzophenone derivatives exhibited significant anticancer properties through the induction of apoptosis and cell cycle arrest in HeLa cells. The findings suggest that the structural features of this compound could enhance its efficacy as an anticancer agent.
  • Antimicrobial Efficacy Research : Another investigation focused on the antimicrobial properties of benzophenone derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure.

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